molecular formula C22H22O4 B11997015 propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B11997015
M. Wt: 350.4 g/mol
InChI Key: WRFJEWONFUGUOY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER is an organic compound belonging to the benzofuran class This compound is characterized by its complex structure, which includes a benzofuran core substituted with a methyl group, a phenylallyloxy group, and an isopropyl ester of carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Phenylallyloxy Group: This step involves the reaction of the benzofuran derivative with a phenylallyl halide under basic conditions to form the ether linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or reduced esters.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylallyloxy group can enhance its binding affinity to certain molecular targets, while the benzofuran core can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID: Lacks the isopropyl ester group.

    5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER: Lacks the methyl group.

    2-METHYL-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER: Lacks the phenylallyloxy group.

Uniqueness

2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the phenylallyloxy group, in particular, differentiates it from other benzofuran derivatives, potentially enhancing its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

propan-2-yl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H22O4/c1-15(2)25-22(23)21-16(3)26-20-12-11-18(14-19(20)21)24-13-7-10-17-8-5-4-6-9-17/h4-12,14-15H,13H2,1-3H3/b10-7+

InChI Key

WRFJEWONFUGUOY-JXMROGBWSA-N

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC/C=C/C3=CC=CC=C3)C(=O)OC(C)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC=CC3=CC=CC=C3)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.